4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound that features a thiazine ring, a benzoic acid moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazine Ring: This can be achieved by reacting a suitable amine with a thioamide under cyclization conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Benzoic Acid Moiety: This can be done through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique electronic properties of the thiophene and thiazine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
Thiazine Derivatives: Compounds with similar thiazine rings, such as phenothiazines, which are used as antipsychotic drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid, which is used in the synthesis of folic acid and other pharmaceuticals.
Uniqueness
What sets 4-{2-IMINO-4-OXO-3-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C18H16N4O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[2-imino-4-oxo-3-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H16N4O4S2/c1-10(13-3-2-8-27-13)21-22-15(23)9-14(28-18(22)19)16(24)20-12-6-4-11(5-7-12)17(25)26/h2-8,14,19H,9H2,1H3,(H,20,24)(H,25,26)/b19-18?,21-10+ |
InChI Key |
JDFDZBYXBGQZBC-UGSXEAAZSA-N |
Isomeric SMILES |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/C3=CC=CS3 |
Canonical SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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